

Application Note: (-)-Yomogin Extraction from Artemisia Species

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Compound of Interest

Compound Name: (-)-Yomogin

Cat. No.: B12108371

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Yomogin is a eudesmane-type sesquiterpene lactone found in various *Artemisia* species, including *Artemisia iwayomogi*, *Artemisia princeps*, and *Artemisia vulgaris*[1][2][3]. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities[1][2]. Preclinical studies have shown that yomogin can suppress neuroinflammation by regulating the mitogen-activated protein kinase (MAPK) signaling pathway[1][2][4]. This document provides a detailed protocol for the extraction and isolation of **(-)-yomogin** from *Artemisia iwayomogi* and summarizes the quantitative data from a representative study.

Quantitative Data Summary

The following table summarizes the yield of **(-)-yomogin** from *Artemisia iwayomogi* based on a published extraction protocol[1][2].

Plant Material	Initial Dry Weight (kg)	90% Ethanol Extract (g)	Ethyl Acetate Fraction (g)	Final Yield of (-)-Yomogin (mg)	Overall Yield (%)
Artemisia iwayomogi Herba	3.0	300.0	130.0	979.7	~0.033%

Experimental Protocol: Extraction and Isolation of (-)-Yomogin from Artemisia iwayomogi

This protocol is adapted from a study by Choi et al. (2022)[1][2].

1. Materials and Reagents

- Dried aerial parts of Artemisia iwayomogi
- 90% Ethanol (EtOH)
- Distilled Water (H₂O)
- Ethyl Acetate (EtOAc)
- Acetone (CH₃COCH₃)
- Methanol (CH₃OH)
- Diaion HP-20 resin
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

2. Extraction Procedure

- The dried aerial parts of *Artemisia iwayomogi* (3.0 kg) are extracted twice with 90% ethanol (30 L) for 48 hours at room temperature[1][2].
- The solvent from the combined extracts is then evaporated under reduced pressure using a rotary evaporator at 45°C to yield the crude 90% ethanol extract[1][2].

3. Fractionation

- The crude ethanol extract (300.0 g) is suspended in distilled water[1][2].
- The aqueous suspension is then partitioned three times with ethyl acetate[1][2].
- The resulting ethyl acetate fractions are combined and concentrated to yield the ethyl acetate fraction (130.0 g)[1][2].

4. Purification

- The ethyl acetate fraction (130.0 g) is subjected to column chromatography on a Diaion HP-20 column[1][2].
- The column is eluted with a gradient system of acetone and water (from 30:70 to 100:0, v/v) to obtain multiple subfractions[1][2].
- Subfraction P7 (8.76 g), containing yomogin, is collected.
- **(-)-Yomogin** (979.7 mg) is isolated from subfraction P7 by recrystallization using an acetone and methanol mixture (1:1, v/v) at room temperature[1][2].
- The purity and identity of the isolated yomogin can be confirmed by ESI-MS and NMR spectroscopy[1].

Visualizations

Experimental Workflow

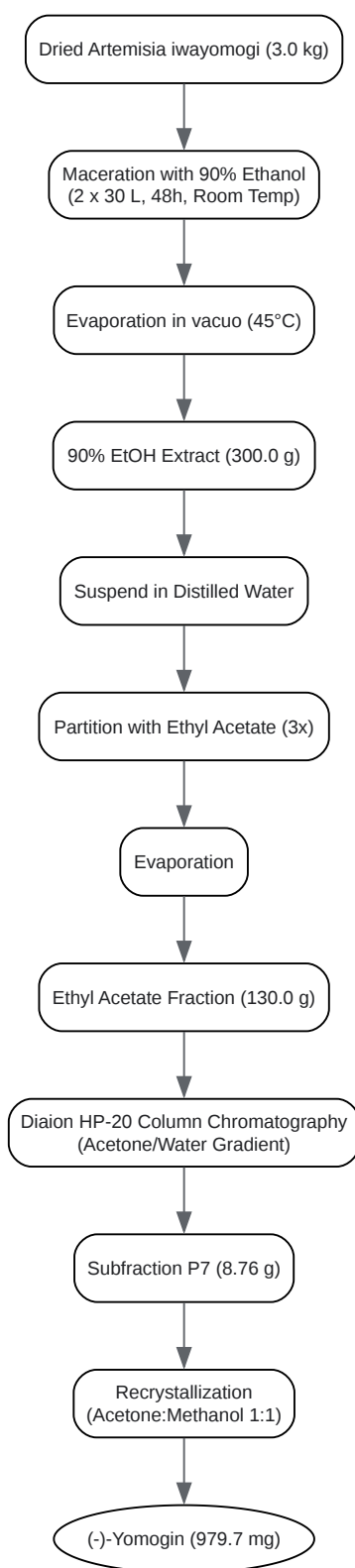
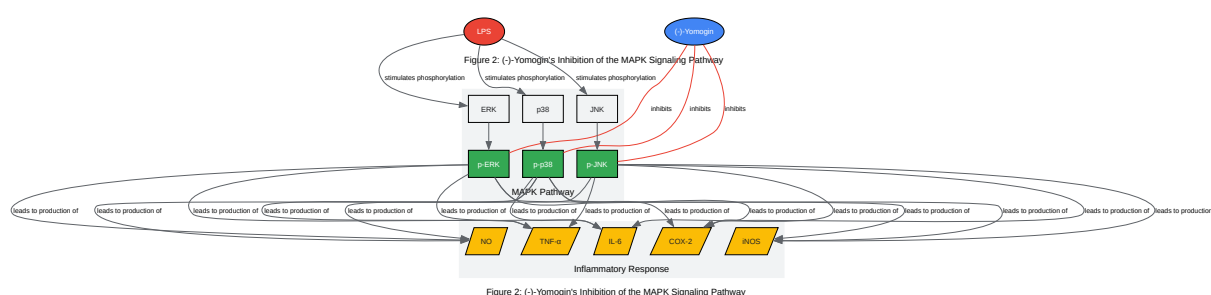


Figure 1: Workflow for the Extraction and Isolation of (-)-Yomogin

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Caption: Figure 1: Workflow for the Extraction and Isolation of **(-)-Yomogin**.

Signaling Pathway



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References

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